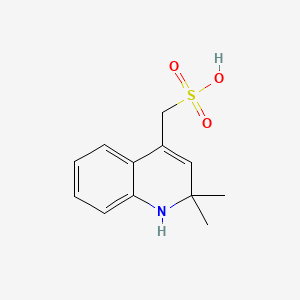
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound is characterized by the presence of a quinoline ring system with a methanesulfonic acid group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid typically involves the reaction of 2,2-dimethyl-1,2-dihydroquinoline with methanesulfonic acid. One common method includes the use of aromatic amines and diethyl malonate in the presence of a catalyst such as triethylamine . The reaction is carried out in diphenyl ether under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinoline derivatives.
Substitution: The methanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as zinc/acetic acid, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have significant biological and pharmaceutical applications.
科学的研究の応用
(2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. Molecular docking studies have shown that it can form stable complexes with target proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 2,2-Dimethyl-1,2-dihydroquinolin-4-ol hydrochloride
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Uniqueness
What sets (2,2-Dimethyl-1,2-dihydroquinolin-4-yl)methanesulfonic acid apart from these similar compounds is its unique methanesulfonic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
(2,2-dimethyl-1H-quinolin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C12H15NO3S/c1-12(2)7-9(8-17(14,15)16)10-5-3-4-6-11(10)13-12/h3-7,13H,8H2,1-2H3,(H,14,15,16) |
InChIキー |
GUNHIIHGOPJGMO-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC=CC=C2N1)CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


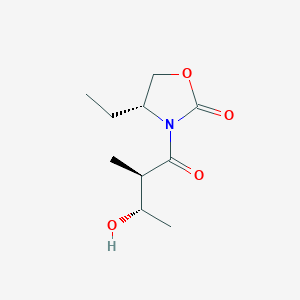
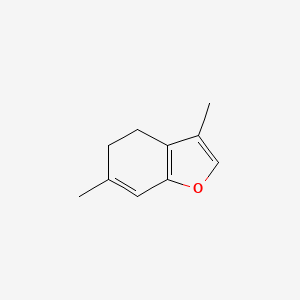
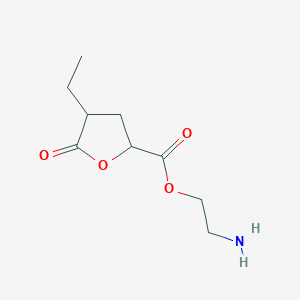
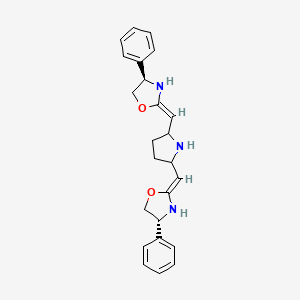
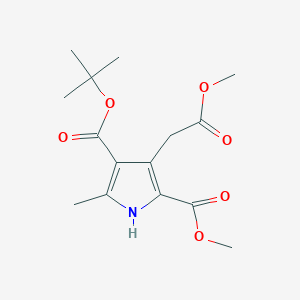
![6H-pyrrolo[3,4-b]pyridine](/img/structure/B12885850.png)

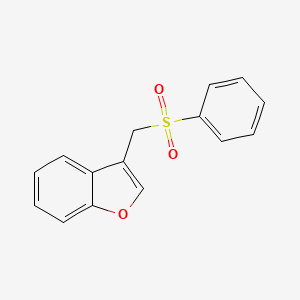
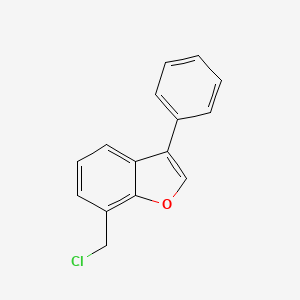

![N-[2-Ethyl-6-(propan-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B12885884.png)
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
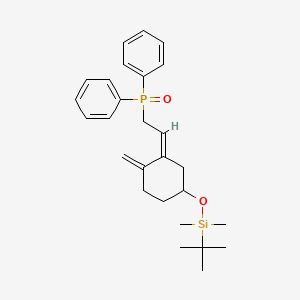
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
